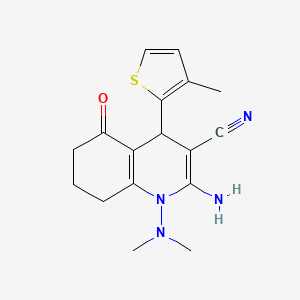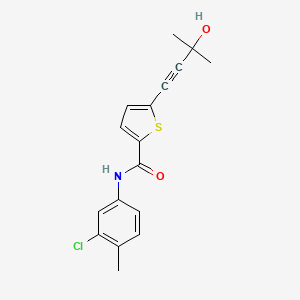
2-Amino-1-(dimethylamino)-4-(3-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-(dimethylamino)-4-(3-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that includes a quinoline core, a thiophene ring, and various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(dimethylamino)-4-(3-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes, amines, and ketones under controlled conditions. The reaction often requires catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-Amino-1-(dimethylamino)-4-(3-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts, transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline oxides, while reduction could produce amine derivatives.
科学研究应用
2-Amino-1-(dimethylamino)-4-(3-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Material Science: It may be explored for its properties in the development of new materials with specific electronic or optical characteristics.
作用机制
The mechanism of action of 2-Amino-1-(dimethylamino)-4-(3-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2-Amino-1-(3-methylthiophen-2-yl)ethyl]dibutylamine
- 2-Amino-1-(3-methylthiophen-2-yl)ethyl](benzyl)methylamine
- 2-Amino-1-(3-methylthiophen-2-yl)ethyl](butyl)methylamine
Uniqueness
Compared to similar compounds, 2-Amino-1-(dimethylamino)-4-(3-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific properties and reactivity that make it particularly valuable in certain applications, such as targeted drug design or advanced material development.
属性
分子式 |
C17H20N4OS |
|---|---|
分子量 |
328.4 g/mol |
IUPAC 名称 |
2-amino-1-(dimethylamino)-4-(3-methylthiophen-2-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C17H20N4OS/c1-10-7-8-23-16(10)14-11(9-18)17(19)21(20(2)3)12-5-4-6-13(22)15(12)14/h7-8,14H,4-6,19H2,1-3H3 |
InChI 键 |
UATOIQQAKKKGEC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC=C1)C2C(=C(N(C3=C2C(=O)CCC3)N(C)C)N)C#N |
溶解度 |
>49.3 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-phenyl-7-(3-phenylpyrrolidin-1-yl)-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11494311.png)
![2'-amino-5-fluoro-7',7'-dimethyl-1'-(4-methylphenyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11494318.png)
![N-[2-(1-adamantyloxy)ethyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B11494323.png)
![4-(biphenyl-4-yl)-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11494327.png)
![ethyl 1-cyclohexyl-4-[(cyclopropylcarbonyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11494328.png)
![N,N'-ethane-1,2-diylbis[2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide]](/img/structure/B11494348.png)
![3-[2-(2-chloro-6-fluorobenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B11494354.png)
![N-(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-methylpropanamide](/img/structure/B11494356.png)

![ethyl (4-{[(2,6-difluorophenyl)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B11494369.png)
![Methyl 7-(4-chlorophenyl)-6-[(3,4-dimethoxyphenyl)carbonyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11494376.png)
![4-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B11494377.png)

![Ethyl 4-({[1-ethyl-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11494387.png)
